molecular formula C9H11Cl2N B1676116 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride CAS No. 85278-24-6

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

Cat. No.: B1676116
CAS No.: 85278-24-6
M. Wt: 204.09 g/mol
InChI Key: KSVZCVSJFUUXGT-BORNJIKYSA-N
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Description

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C9H10ClN·HCl. It is a derivative of phenylpropene and is characterized by the presence of a chlorine atom and an amine group on the propene chain. This compound is often used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride (MDL-72274 HCl) is the enzyme Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine.

Mode of Action

MDL-72274 HCl acts as a potent inhibitor of both Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) . It has a 190-fold lower affinity for Monoamine Oxidase A (MAO-A) . By inhibiting these enzymes, MDL-72274 HCl prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.

Biochemical Pathways

The inhibition of Dopamine β-hydroxylase by MDL-72274 HCl affects the catecholamine biosynthesis pathway . This results in an increase in dopamine levels and a decrease in norepinephrine levels. The inhibition of MAO-B and SSAO also impacts the monoamine neurotransmitter pathways , leading to increased levels of dopamine, norepinephrine, and serotonin in the brain .

Result of Action

The inhibition of MAO-B and SSAO by MDL-72274 HCl leads to increased levels of monoamine neurotransmitters in the brain. This can result in improved mood and reduced symptoms in conditions such as depression and Parkinson’s disease .

Action Environment

The action of MDL-72274 HCl can be influenced by various environmental factors For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

The compound 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). The nature of these interactions involves the inhibition of these enzymes, which can lead to changes in neurotransmitter levels and other biochemical effects .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. By inhibiting MAO-B and SSAO, it can alter the metabolism of certain neurotransmitters, which can have wide-ranging effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As an inhibitor of MAO-B and SSAO, it binds to these enzymes and prevents them from carrying out their normal function of metabolizing certain neurotransmitters .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In clinical studies, oral doses as low as 100 micrograms produced substantial inhibition of platelet MAO-B . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of certain neurotransmitters, due to its inhibition of MAO-B and SSAO . Detailed information on the specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently well understood. Information on any transporters or binding proteins it interacts with, or any effects on its localization or accumulation, is not currently available .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently well understood. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride typically involves the reaction of 3-chloro-2-phenylprop-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Material: 3-Chloro-2-phenylprop-2-en-1-amine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.

    Product Isolation: The product, this compound, is isolated by filtration and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The process may include additional steps such as recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylpropene derivatives.

Scientific Research Applications

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-phenylprop-2-en-1-amine
  • 2-Phenylprop-2-en-1-amine
  • 3-Chloro-2-phenylpropanoic acid

Uniqueness

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on the propene chain. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVZCVSJFUUXGT-BORNJIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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